

# Commercial Suppliers and Technical Guide for Cipepofol-d6-2 in Research

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Cipepofol-d6-2

Cat. No.: B12374947

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **Cipepofol-d6-2**, a deuterated analog of the novel intravenous anesthetic Cipepofol. This document is intended to serve as a resource for researchers, scientists, and drug development professionals interested in utilizing this compound for research purposes. It includes information on commercial suppliers, key chemical properties, and its mechanism of action. Furthermore, this guide presents adaptable experimental protocols and visual representations of the relevant biological pathways to facilitate its application in a laboratory setting.

## Commercial Suppliers

**Cipepofol-d6-2** is a specialized chemical for research and development. The following table summarizes the currently identified commercial suppliers. Researchers are advised to contact the suppliers directly for the most up-to-date information on product availability, purity, and pricing.

Supplier	Product Name	Catalog Number	Purity	Formulation	Notes
MedChemExpress	Cipecpofol-d6-2	HY-116152S-S	>98%	Solid	Deuterium-labeled Cipecpofol. For research use only. <a href="#">[1]</a>
Cayman Chemical	Cipecpofol	40951	≥98%	A neat liquid	Non-deuterated form. Useful as a reference standard. <a href="#">[2]</a>

## Chemical Properties of Cipecpofol and its Deuterated Analog

Cipecpofol, also known as Cipprofol or HSK3486, is a novel 2,6-disubstituted phenol derivative and a structural analog of propofol.[\[3\]](#) The deuterated version, **Cipecpofol-d6-2**, is chemically identical to Cipecpofol, with the exception that six hydrogen atoms have been replaced by deuterium. This isotopic labeling is particularly useful for pharmacokinetic and metabolic studies, allowing for the differentiation and quantification of the compound in biological matrices using mass spectrometry.

Property	Cipecpofol	Cipecpofol-d6-2
Molecular Formula	C <sub>14</sub> H <sub>20</sub> O	C <sub>14</sub> H <sub>14</sub> D <sub>6</sub> O
Molecular Weight	204.31 g/mol	Approx. 210.35 g/mol
CAS Number	1637741-58-2	Not available
Synonyms	Cipprofol, HSK3486	Cipprofol-d6-2, HSK3486-d6-2
Solubility	Soluble in DMSO and Ethanol <a href="#">[2]</a>	Expected to have similar solubility

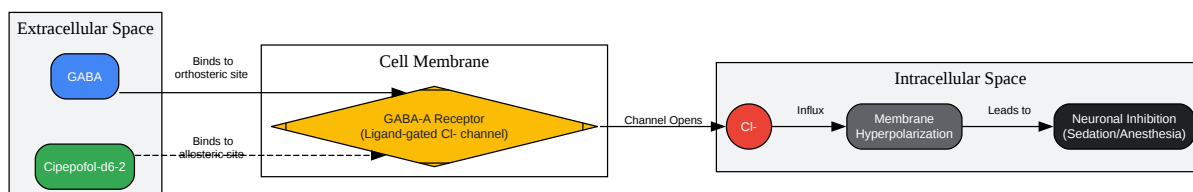
## Mechanism of Action: GABA-A Receptor Modulation

Cipepofol exerts its sedative and anesthetic effects primarily by acting as a positive allosteric modulator of the  $\gamma$ -aminobutyric acid type A (GABA-A) receptor.[3] The GABA-A receptor is the major inhibitory neurotransmitter receptor in the central nervous system. Upon binding of GABA, the receptor's intrinsic chloride ion channel opens, leading to an influx of chloride ions and hyperpolarization of the neuronal membrane. This hyperpolarization makes it more difficult for the neuron to fire an action potential, resulting in neuronal inhibition.

Cipepofol enhances the effect of GABA by increasing the chloride current mediated by the GABA-A receptor. This potentiation of GABAergic neurotransmission is the fundamental mechanism underlying its sedative and anesthetic properties.

## GABA-A Receptor Signaling Pathway

The following diagram illustrates the signaling pathway of the GABA-A receptor and the modulatory role of Cipepofol.



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GABA-A Receptor Signaling Pathway modulated by **Cipepofol-d6-2**.

## Experimental Protocols

Specific experimental protocols for **Cipepofol-d6-2** are not widely published. However, given its structural and functional similarity to propofol, established protocols for propofol can be

adapted for in vitro and in vivo studies with **Cipepofol-d6-2**. The following are representative methodologies that can serve as a starting point for researchers.

## In Vitro Electrophysiology: Patch-Clamp Recording

This protocol is designed to assess the modulatory effects of **Cipepofol-d6-2** on GABA-A receptor currents in cultured neurons or cell lines expressing GABA-A receptors.

Objective: To measure the potentiation of GABA-evoked currents by **Cipepofol-d6-2**.

Materials:

- Cultured hippocampal neurons or HEK293 cells stably expressing GABA-A receptor subunits.
- External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl<sub>2</sub>, 1 MgCl<sub>2</sub>, 10 HEPES, 10 glucose (pH 7.4).
- Internal solution (in mM): 140 CsCl, 1 MgCl<sub>2</sub>, 10 HEPES, 1 EGTA, 2 ATP-Mg (pH 7.2).
- GABA stock solution.
- **Cipepofol-d6-2** stock solution (dissolved in DMSO, final DMSO concentration <0.1%).
- Patch-clamp rig with amplifier and data acquisition system.

Methodology:

- Prepare cells for whole-cell patch-clamp recording.
- Establish a stable whole-cell recording with a gigaohm seal.
- Voltage-clamp the cell at a holding potential of -60 mV.
- Apply a sub-maximal concentration of GABA (e.g., EC<sub>10</sub>-EC<sub>20</sub>) to elicit a baseline current.
- Co-apply the same concentration of GABA with varying concentrations of **Cipepofol-d6-2**.
- Record the potentiation of the GABA-evoked current in the presence of **Cipepofol-d6-2**.

- Wash out the drug and ensure the current returns to baseline.
- Analyze the data to determine the EC<sub>50</sub> for potentiation by **Cipepofol-d6-2**.

## Radioligand Binding Assay

This assay can be used to determine the binding affinity of **Cipepofol-d6-2** to the GABA-A receptor complex.

Objective: To measure the displacement of a known radioligand from the GABA-A receptor by **Cipepofol-d6-2**.

Materials:

- Rat brain cortical membranes.
- [<sup>3</sup>H]muscimol (for the GABA binding site) or [<sup>35</sup>S]TBPS (for the channel site).
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- Increasing concentrations of **Cipepofol-d6-2**.
- Scintillation vials and cocktail.
- Filtration apparatus.

Methodology:

- Incubate brain membranes with the radioligand and varying concentrations of **Cipepofol-d6-2**.
- Allow the binding to reach equilibrium.
- Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
- Wash the filters with ice-cold assay buffer.
- Measure the radioactivity retained on the filters using liquid scintillation counting.

- Analyze the data to calculate the  $IC_{50}$  of **Cipepofol-d6-2** for displacing the radioligand.

## In Vivo Assessment of Sedative Effects in Mice

This protocol is designed to evaluate the sedative properties of **Cipepofol-d6-2** in a preclinical model.

Objective: To determine the dose-dependent sedative effect of **Cipepofol-d6-2** by measuring the loss of righting reflex (LORR).

Materials:

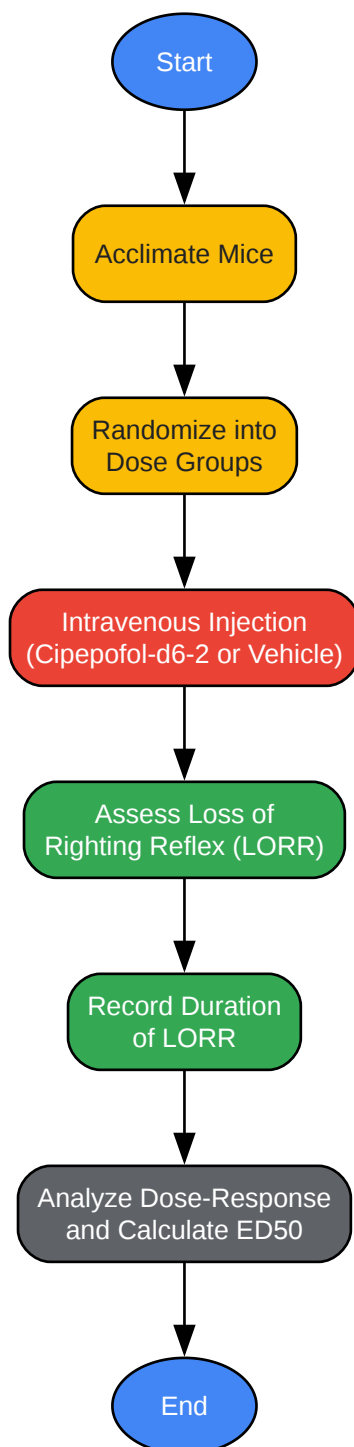
- Male CD-1 mice (or other appropriate strain).
- **Cipepofol-d6-2** formulated for intravenous injection.
- Vehicle control (e.g., lipid emulsion).
- Syringes and needles for tail vein injection.

Methodology:

- Acclimate mice to the experimental room.
- Administer different doses of **Cipepofol-d6-2** or vehicle via tail vein injection.
- Immediately after injection, place the mouse on its back.
- The loss of righting reflex is defined as the inability of the mouse to right itself within a specified time (e.g., 30 seconds).
- Record the duration of LORR for each mouse.
- Analyze the dose-response relationship to determine the  $ED_{50}$  for LORR.

## Experimental Workflow for In Vivo Sedative Effect Assessment

The following diagram outlines the workflow for the in vivo assessment of **Cipecfol-d6-2's** sedative effects.



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Workflow for in vivo assessment of sedative effects.

## Conclusion

**Cipepofol-d6-2** is a valuable tool for researchers investigating the pharmacology of novel anesthetics and the function of the GABA-A receptor. Its deuterated nature makes it particularly suited for pharmacokinetic and metabolic studies. This guide provides a foundational resource for sourcing **Cipepofol-d6-2** and designing experiments to explore its properties. As research in this area progresses, it is anticipated that more specific protocols and applications for this compound will become available.

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## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- To cite this document: BenchChem. [Commercial Suppliers and Technical Guide for Cipepofol-d6-2 in Research]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12374947#commercial-suppliers-of-cipepofol-d6-2-for-research\]](https://www.benchchem.com/product/b12374947#commercial-suppliers-of-cipepofol-d6-2-for-research)

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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)